N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]butanamide is a synthetic compound with potential applications in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 359.4 g/mol. The compound features a benzothiazole moiety, which is known for its biological activity, particularly in the development of pharmaceuticals targeting various diseases. The presence of fluorine atoms in its structure can enhance lipophilicity and metabolic stability, making it an attractive candidate for drug development .
The compound can be sourced from various chemical suppliers and databases such as PubChem, where detailed information regarding its properties and synthesis methods can be found. The compound is often used in research settings due to its unique structural characteristics and potential biological activities .
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]butanamide falls under the category of organic compounds, specifically as a substituted amide. It is classified based on its functional groups, including the amide (–C(=O)N–) and aromatic heterocyclic components.
The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]butanamide typically involves multi-step organic reactions. While specific synthetic routes may vary, general methods include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.
The molecular structure of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]butanamide can be represented using various structural formulas:
InChI=1S/C18H15F2N3OS/c19-13-7-14(20)16-15(8-13)25-18(22-16)23(17(24)12-4-1-5-12)10-11-3-2-6-21-9-11/h2-3,6-9,12H,1,4-5,10H2
This InChI string provides a unique identifier for the compound that encodes its molecular structure.
The compound may participate in various chemical reactions typical for amides and heterocycles:
Reactions should be conducted under controlled conditions to prevent side reactions and ensure selectivity. Monitoring reaction progress using thin-layer chromatography or high-performance liquid chromatography is advisable.
The mechanism of action for N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]butanamide likely involves interaction with specific biological targets within cells:
Experimental data from biological assays would be necessary to elucidate the precise mechanisms at play.
Key physical properties include:
Property | Value |
---|---|
Molecular Weight | 359.4 g/mol |
Purity | Typically 95% |
Appearance | Solid (specifics vary by supplier) |
Chemical properties relevant to this compound include:
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]butanamide has potential applications in several fields:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 13463-39-3
CAS No.: 39647-11-5